![molecular formula C22H26N2O4 B5643796 3-[(1-glycoloylpiperidin-4-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5643796.png)
3-[(1-glycoloylpiperidin-4-yl)oxy]-N-(2-phenylethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, similar to "3-[(1-glycoloylpiperidin-4-yl)oxy]-N-(2-phenylethyl)benzamide", often involves multiple steps, including the formation of intermediate compounds and the use of catalytic reactions. While specific synthesis procedures for this compound are not directly available, related studies demonstrate the general approaches used in creating complex benzamide structures. For example, antipyrine derivatives like 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide are synthesized in good yields and characterized spectroscopically, which may involve similar methodologies applicable to our compound of interest (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is typically determined using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. These analyses help in understanding the intermolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for the stability and properties of the compound. For example, in similar benzamide derivatives, crystal packing is primarily stabilized by hydrogen bonds, contributing significantly to the molecular assembly and stability (Saeed et al., 2020).
properties
IUPAC Name |
3-[1-(2-hydroxyacetyl)piperidin-4-yl]oxy-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c25-16-21(26)24-13-10-19(11-14-24)28-20-8-4-7-18(15-20)22(27)23-12-9-17-5-2-1-3-6-17/h1-8,15,19,25H,9-14,16H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYRIJMVTYFNRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC(=C2)C(=O)NCCC3=CC=CC=C3)C(=O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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